molecular formula C10H11ClFNO B1383031 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1795283-85-0

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1383031
CAS No.: 1795283-85-0
M. Wt: 215.65 g/mol
InChI Key: DNICTNUQWLKQSZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS number 1795283-85-0 . It has a molecular weight of 215.65 and a molecular formula of C10H11ClFNO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Enantioselectivity in Pharmaceutical Chemistry

The compound 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride and its derivatives have been studied for their enantioselectivity in inhibiting aromatase (P450Arom). This research, focusing on different enantiomers, provides insights into the stereospecificity of these compounds in pharmaceutical chemistry, which is crucial for developing effective and safe drugs (Khodarahmi et al., 1998).

Synthesis and Structural Analysis

In another study, derivatives of this compound were synthesized, and their structures were determined using various spectroscopic and X-ray methods. This research contributes to the field of organic chemistry by exploring new synthetic routes and structural determinations of benzofuran derivatives (Coskun, 2017).

Crystallography and Molecular Interactions

Several studies have examined the crystal structure of benzofuran derivatives, including the title compound. These studies provide valuable information on molecular interactions such as hydrogen bonds and π-π interactions, which are essential in understanding the compound's properties and potential applications in material science and molecular engineering (Choi et al., 2009).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal activities of fluorine-containing heterocycles incorporating benzofuran. This research is significant for the development of new antimicrobial and antifungal agents, which is a growing area of interest due to the rise of drug-resistant pathogens (Chundawat et al., 2013).

Development of Biological Agents

Some studies have focused on synthesizing and evaluating the biological activities of 1-benzofuran derivatives. These compounds have shown potential as biological agents, suggesting their applicability in therapeutic and pharmacological contexts (Venkatesh et al., 2010).

Enantiomer Selective Bioreductions

Research on the kinetic resolution and enantiomer selective bioreductions of 1-(benzofuran-2-yl)ethanols highlights the significance of these compounds in chiral synthesis. This is crucial for pharmaceuticals where the activity can significantly differ between enantiomers (Paizs et al., 2003).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, benzofuran derivatives have shown significant potential in medical research, including anticancer activities . Therefore, it’s possible that 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride could be explored in similar contexts.

Properties

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNICTNUQWLKQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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